molecular formula C7H8N2O3 B151438 (3-Amino-5-nitrophenyl)methanol CAS No. 90390-46-8

(3-Amino-5-nitrophenyl)methanol

Cat. No. B151438
CAS RN: 90390-46-8
M. Wt: 168.15 g/mol
InChI Key: QOQKOVFSUNXURX-UHFFFAOYSA-N
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Patent
US07875728B2

Procedure details

To a solution of 3-amino-5-nitrobenzoic acid (1.12 g, 6.16 mmol) in THF (5 mL) was added dropwise a solution of borane tetrahydrofuran complex solution (13.6 mL, 13.6 mmol) at ambient temperature and the mixture was stirred for 90 minutes. The solvent was then evaporated. Aqueous NaOH (15 mL) was added and the resulting mixture was extracted with ether. The ether solution was dried over anhydrous Na2SO4. Evaporation of ether afforded 921 mg of the title compound (89%).
Quantity
1.12 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
13.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:5](O)=[O:6]>C1COCC1>[NH2:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
solution
Quantity
13.6 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
ADDITION
Type
ADDITION
Details
Aqueous NaOH (15 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of ether

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC=1C=C(C=C(C1)[N+](=O)[O-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 921 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.